4-(2-Aminoethenyl)-2,3-dihydropyridine-2-carboxylic acid
Description
Properties
IUPAC Name |
4-(2-aminoethenyl)-2,3-dihydropyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-3-1-6-2-4-10-7(5-6)8(11)12/h1-4,7H,5,9H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLZUCXIQGPPJFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=CC=C1C=CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30723619 | |
| Record name | 4-(2-Aminoethenyl)-2,3-dihydropyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30723619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104331-26-2 | |
| Record name | 4-(2-Aminoethenyl)-2,3-dihydropyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30723619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Multi-Component Reactions for Dihydropyridine Core Assembly
Multi-component reactions (MCRs) offer efficient pathways to construct the dihydropyridine scaffold. A notable approach involves the triflic anhydride-mediated activation of ynones, followed by nucleophilic addition of ketene acetals. For instance, 3a (a dihydropyridine carboxylic acid derivative) was synthesized via activation of ynone 1a with triflic anhydride, followed by reaction with bis(trimethylsilyl) ketene acetal 2a at −78°C . While this method achieves moderate yields (52–78%), its applicability to 4-(2-aminoethenyl) derivatives requires introducing the aminoethenyl group post-cyclization. Modifications, such as substituting ynones with propargyl amines, could enable in situ incorporation of the aminoethenyl moiety.
Electrochemical Carboxylation Strategies
Electrocarboxylation has emerged as a green method for introducing carboxylic groups into dihydropyridines. Using Mg–Pt electrodes in an undivided cell under CO₂ atmosphere, tetrasubstituted-1,4-dihydropyridines (8a–k ) undergo carboxylation to yield dicarboxylic derivatives (9a–k ) . Adapting this protocol, the 2-carboxylic acid group in the target compound could be introduced via electrochemical carboxylation of a preformed 4-(2-aminoethenyl)-2,3-dihydropyridine intermediate. Key advantages include mild conditions (room temperature, atmospheric pressure) and avoidance of harsh reagents.
Furan-Based Precursor Conversion
A patent detailing the synthesis of 2-amino-3-hydroxypyridines from furan-2-carboxylic acid derivatives provides a potential pathway . By reacting furan-2-carboxylic acid esters or amides with ammonia at 230°C in hexametapol solvent, 2-amino-3-hydroxypyridine is obtained in ~50% yield. To adapt this for the target compound, furan precursors bearing ethynyl groups could be cyclized under similar conditions, followed by oxidative functionalization to install the carboxylic acid group. For example, substituting the furan ester with a propargylamide might enable formation of the aminoethenyl side chain during cyclization.
Peptide Coupling for Functionalization
Post-synthetic modification via peptide coupling is effective for introducing nitrogen-containing groups. In the synthesis of thieno[2,3-d]pyrimidine-4-carboxylic acid amides, 1,1'-carbonyldiimidazole (CDI) facilitated coupling between carboxylic acids and aminopyridines . Applying this strategy, the 2-carboxylic acid group of a dihydropyridine intermediate could be activated with CDI and coupled with 2-aminoethylene to install the aminoethenyl substituent. This method’s regioselectivity and mild conditions (room temperature, anhydrous solvents) make it suitable for sensitive dihydropyridine systems.
Comparative Analysis of Synthetic Routes
The table below summarizes key parameters of the discussed methods:
| Method | Starting Material | Key Step | Yield (%) | Limitations |
|---|---|---|---|---|
| Multi-Component Reaction | Ynone + Ketene Acetal | Triflic Anhydride Activation | 52–78 | Requires post-functionalization |
| Electrocarboxylation | Tetrasubstituted DHP | CO₂ Electrochemical Insertion | 60–85 | Specialized equipment needed |
| Furan Cyclization | Furan-2-carboxylic Ester | Ammonia Treatment at 230°C | ~50 | High-temperature conditions |
| Peptide Coupling | DHP-2-Carboxylic Acid | CDI-Mediated Amination | 65–74 | Sensitivity to moisture |
Spectroscopic Validation and Characterization
Critical to all routes is confirming the structure of 4-(2-aminoethenyl)-2,3-dihydropyridine-2-carboxylic acid. Key characterization data include:
-
¹H NMR : Signals for the dihydropyridine ring protons (δ 5.5–6.5 ppm), aminoethenyl protons (δ 6.8–7.2 ppm), and carboxylic acid proton (δ 12–13 ppm).
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¹³C NMR : Carboxylic carbon (δ 170–175 ppm), sp² carbons of the dihydropyridine ring (δ 120–140 ppm), and aminoethenyl carbons (δ 150–160 ppm) .
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HRMS : Molecular ion peak matching the exact mass (e.g., m/z calculated for C₉H₁₀N₂O₂: 194.0691) .
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminoethenyl)-2,3-dihydropyridine-2-carboxylic acid undergoes various chemical reactions including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxylic acid groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Mechanism : Research indicates that modifications in the dihydropyridine structure can lead to significant anticancer properties. These compounds often induce apoptosis and disrupt cell cycle progression in cancer cells.
- Case Study : A study demonstrated that derivatives of dihydropyridine showed selective cytotoxicity towards various cancer cell lines. For instance, compounds with specific substitutions exhibited enhanced activity against breast cancer cells (MCF-7) and lung cancer cells (A549) by interfering with DNA synthesis and repair mechanisms .
-
Antimicrobial Properties
- Mechanism : The presence of an amino group in the structure may enhance the compound's ability to disrupt microbial cell membranes, leading to antimicrobial activity against a range of pathogens.
- Research Findings : In vitro studies have shown that derivatives of dihydropyridine exhibit minimum inhibitory concentrations (MICs) against bacteria such as Staphylococcus aureus and fungi like Candida albicans, indicating potential as antimicrobial agents .
-
Neuropharmacological Effects
- Mechanism : The compound's structural features suggest it may interact with neurotransmitter systems, potentially influencing mood and cognitive functions.
- Experimental Evidence : Preliminary studies have indicated that related compounds can modulate serotonin and dopamine pathways, suggesting applications in treating mood disorders or neurodegenerative diseases .
Synthesis and Structural Variations
The synthesis of 4-(2-Aminoethenyl)-2,3-dihydropyridine-2-carboxylic acid can be achieved through various methods involving the reaction of pyridine derivatives with specific reagents. Structural variations can lead to different biological activities, making this compound a versatile scaffold for drug development.
Mechanism of Action
The mechanism by which 4-(2-Aminoethenyl)-2,3-dihydropyridine-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. For instance, the compound may inhibit certain enzymes or receptors, thereby affecting cellular processes .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The evidence highlights several thieno[2,3-b]pyridine-2-carboxylic acid derivatives and pyridine-based compounds with substituents influencing reactivity, solubility, and bioactivity. Key examples include:
Table 1: Structural Features of Selected Compounds
- Key Observations: The trifluoromethyl group in enhances lipophilicity and metabolic stability compared to unsubstituted analogs. Ester derivatives (e.g., ethyl ester in ) improve membrane permeability over free carboxylic acids.
Physicochemical Properties
The elemental analysis, solubility, and spectral data from the evidence provide insights into how substituents affect physical properties:
Table 2: Analytical Data Comparison
- Key Observations: Cyanide (CN) groups (e.g., in ) correlate with strong IR peaks at ~2220 cm⁻¹, aiding structural confirmation. Higher molecular weight thienopyridine derivatives (e.g., at 747.81 g/mol) exhibit higher melting points (>250°C), suggesting strong intermolecular interactions. Decomposition points (e.g., at 197°C) indicate thermal instability in certain derivatives.
Limitations and Data Gaps
- Absence of Target Compound: No direct data on 4-(2-Aminoethenyl)-2,3-dihydropyridine-2-carboxylic acid was found in the evidence. Comparisons rely on structurally related analogs.
- Contradictions : Some compounds (e.g., vs. ) show conflicting trends in melting points despite similar substituents, suggesting nuanced structure-property relationships.
Biological Activity
4-(2-Aminoethenyl)-2,3-dihydropyridine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, cytotoxicity, and in silico studies related to this compound, drawing from diverse research findings.
Synthesis of the Compound
The synthesis of this compound typically involves the activation of various ynones with triflic anhydride, followed by a nucleophilic addition of bis(trimethylsilyl) ketene acetals. This method has been shown to yield good results, producing a series of dihydropyridine carboxylic acids that can be characterized through common spectroscopic methods .
In Vitro Studies
Recent studies have evaluated the cytotoxic activity of synthesized derivatives against several cancer cell lines. The compounds were tested using the sulforhodamine B (SRB) assay to determine their effectiveness in inhibiting cell growth. Notably, several derivatives showed promising results:
| Compound | IC50 (μM) | Cell Line Tested |
|---|---|---|
| 3a | 7.94 ± 1.6 | HCT-15 (Colorectal) |
| 3b | 9.24 ± 0.9 | HCT-15 |
| 3f | 15.47 ± 0.72 | HCT-15 |
| 3i | 20.96 ± 5.2 | HCT-15 |
| Cisplatin | 21.4 ± 0.9 | HCT-15 |
| Gefitinib | 10.4 ± 1.8 | HCT-15 |
Compounds 3a and 3b exhibited lower IC50 values compared to standard chemotherapeutics like Cisplatin and Gefitinib, indicating their potential as effective antineoplastic agents .
The mechanism underlying the cytotoxic effects of these compounds may involve interactions with proteins associated with apoptosis pathways, such as PARP-1. Docking studies suggest that these compounds can effectively bind to target proteins, potentially leading to enhanced apoptosis in cancer cells .
In Silico Studies
In silico studies utilizing density functional theory (DFT) provided insights into the physicochemical properties and molecular interactions of the synthesized compounds. These studies confirmed that compounds 3a and 3b possess characteristics favorable for oral bioavailability, which is crucial for drug development .
Case Studies and Comparative Analysis
Several studies have highlighted the biological activity of dihydropyridine derivatives beyond anticancer properties:
- Antimicrobial Activity : Related compounds have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting a broader therapeutic potential .
- Antiviral Properties : Some dihydropyridine derivatives have been reported to exhibit antiviral activities, particularly against HIV, indicating their versatility as therapeutic agents .
Q & A
Q. What synthetic routes are recommended for preparing 4-(2-Aminoethenyl)-2,3-dihydropyridine-2-carboxylic acid, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of this compound likely involves cyclization or functionalization of pyridine precursors. A validated approach for analogous dihydropyridines includes:
- Nucleophilic substitution : Use 2-chloroacetyl chloride or similar electrophiles to introduce the aminoethenyl group, as demonstrated in thienopyridine syntheses .
- Cyclization : Optimize temperature (e.g., 100°C in DMF) and reaction time (5–14.5 hours) to enhance dihydropyridine ring formation .
- Purification : Extract with dichloromethane, dry over sodium sulfate, and employ column chromatography for isolation .
- Yield optimization : Adjust stoichiometric ratios (e.g., 1.5 eq. amine) and monitor pH to minimize side reactions .
Q. How can spectroscopic techniques confirm the structure and purity of this compound?
Methodological Answer:
- NMR : The ¹H NMR spectrum should show resonances for the dihydropyridine ring (δ 5.5–6.5 ppm) and aminoethenyl protons (δ 2.8–3.5 ppm). Compare with computed InChI/SMILES descriptors for validation .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) can confirm the molecular ion peak (e.g., [M+H]⁺) and rule out impurities.
- IR Spectroscopy : Detect carboxylic acid C=O stretches (~1700 cm⁻¹) and N-H bends (~1600 cm⁻¹) .
- HPLC : Use C18 columns with UV detection (λ = 254 nm) and reference standards for purity assessment .
Q. What are the stability considerations for this compound under experimental storage conditions?
Methodological Answer:
- Light Sensitivity : Store in amber vials at -20°C to prevent dihydropyridine ring oxidation .
- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the carboxylic acid group.
- pH Stability : Maintain neutral buffers (pH 6–8) during in vitro assays to prevent ring-opening reactions .
Advanced Research Questions
Q. How does the aminoethenyl substituent influence reactivity in cross-coupling or peptide conjugation reactions?
Methodological Answer:
- Catalytic Systems : Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate Suzuki-Miyaura coupling with aryl boronic acids. Optimize ligand choice (e.g., XPhos) for sterically hindered substrates .
- Amide Bond Formation : Activate the carboxylic acid with HATU/DCC and couple with amines in DMF. Monitor reaction progress via TLC (Rf ~0.3 in EtOAc/hexane) .
- pH-Dependent Reactivity : The amino group (pKa ~9.5) can act as a nucleophile in basic conditions, requiring controlled deprotonation .
Q. What advanced analytical methods resolve contradictions in reported spectral data or isomer formation?
Methodological Answer:
- Chiral HPLC : Separate enantiomers using Chiralpak AD-H columns and isocratic elution (hexane:IPA = 90:10) .
- X-ray Crystallography : Resolve ambiguities in ring conformation (e.g., boat vs. chair dihydropyridine) by growing single crystals in ethanol/water mixtures .
- DFT Calculations : Compare computed ¹³C NMR chemical shifts (Gaussian 16, B3LYP/6-31G*) with experimental data to validate tautomeric forms .
Q. How can structure-activity relationship (SAR) studies guide biological activity optimization?
Methodological Answer:
- In Silico Docking : Use AutoDock Vina to model interactions with target proteins (e.g., Plasmodium falciparum enzymes for antiplasmodial activity) .
- Bioisosteric Replacement : Substitute the carboxylic acid with ester or amide groups to improve membrane permeability .
- In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀) in HEK293 or HepG2 cell lines, using 10 µM–100 µM dose ranges .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
